

# Thermochemical Data for 1-Menthene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 1-Menthene

Cat. No.: B224986

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## Introduction

**1-Menthene** (C<sub>10</sub>H<sub>18</sub>) is a monoterpene, a class of naturally occurring organic compounds, that holds significance in various scientific domains, including flavor and fragrance industries, and as a potential chiral building block in pharmaceutical synthesis. A thorough understanding of its thermochemical properties is paramount for process design, reaction engineering, and for elucidating its role in biological systems. This guide provides a comprehensive overview of the available thermochemical data for **1-Menthene**, details relevant experimental methodologies, and visualizes its biosynthetic context.

## Thermochemical Data

The experimental thermochemical data for **1-Menthene** is not extensively available in the public domain. Much of the accessible information is derived from computational methods. This section presents a compilation of both calculated and, where available, experimental data for **1-Menthene** and its isomers to provide a comparative thermochemical landscape.

## Calculated Thermochemical Properties of 1-Menthene

The following table summarizes the calculated thermochemical properties for **1-Menthene**. These values are primarily derived from the Joback method, a group contribution method used for the estimation of thermophysical properties of pure components.

Property	Symbol	Value	Unit	Source
Molar Mass	M	138.25	g/mol	[1]
Standard Enthalpy of Formation (Gas)	$\Delta_f H^\circ_{\text{gas}}$	-116.45	kJ/mol	[2]
Standard Gibbs Free Energy of Formation (Gas)	$\Delta_f G^\circ$	108.41	kJ/mol	[2]
Enthalpy of Vaporization	$\Delta_{\text{vap}} H^\circ$	38.05	kJ/mol	[2]
Enthalpy of Fusion	$\Delta_{\text{fus}} H^\circ$	8.81	kJ/mol	[2]

Note: These values are estimations and should be used with an understanding of the inherent limitations of the Joback method.

## Thermochemical Data for p-Menth-1-ene (an isomer of 1-Menthene)

The NIST WebBook provides access to critically evaluated thermodynamic data, which may include experimental values. For p-Menth-1-ene, the following data is noted as available, though direct access to the specific values and their experimental origin may require a subscription to the NIST/TRC Web Thermo Tables.[3][4][5]

Property	Temperature/Pressure Range
Enthalpy of vaporization or sublimation	As a function of Temperature
Heat capacity at saturation pressure (Liquid)	As a function of Temperature
Entropy (Ideal Gas)	200 K to 1000 K
Entropy (Liquid in equilibrium with Gas)	293.138 K to 630 K

## Experimental Protocols

Due to the limited availability of specific experimental protocols for **1-Menthene**, this section outlines a general and representative methodology for determining a key thermochemical property: the enthalpy of combustion, using oxygen bomb calorimetry. This technique is a standard method for determining the heat of combustion of volatile organic compounds.<sup>[6][7]</sup>

### Determination of the Enthalpy of Combustion by Oxygen Bomb Calorimetry

Objective: To determine the standard enthalpy of combustion ( $\Delta_c H^\circ$ ) of **1-Menthene**.

Apparatus:

- Oxygen bomb calorimeter
- Benzoic acid (standard for calibration)
- Volatile sample container (e.g., gelatin capsule)
- Fuse wire (e.g., nickel-chromium)
- Oxygen cylinder with pressure regulator
- High-precision balance ( $\pm 0.0001$  g)
- Temperature sensor with high resolution (e.g., platinum resistance thermometer)
- Data acquisition system

Procedure:

- Calorimeter Calibration:
  - Accurately weigh a pellet of benzoic acid (approximately 1 g).
  - Place the benzoic acid pellet in the crucible inside the bomb.

- Attach a known length of fuse wire, ensuring it is in contact with the pellet.
- Assemble the bomb, seal it, and pressurize it with oxygen to approximately 30 atm.
- Immerse the bomb in a known mass of water in the calorimeter jacket.
- Allow the system to reach thermal equilibrium and record the initial temperature.
- Ignite the sample and record the temperature change until a maximum is reached and the temperature starts to fall.
- Calculate the heat capacity of the calorimeter ( $C_{cal}$ ) using the known enthalpy of combustion of benzoic acid.[\[6\]](#)
- Sample Measurement:
  - Accurately weigh a gelatin capsule containing a known mass of **1-Menthene** (a volatile substance).
  - Place the capsule in the crucible.
  - Repeat the procedure from step 1.3 to 1.7 for the **1-Menthene** sample.
- Data Analysis:
  - Calculate the heat released during the combustion of **1-Menthene** ( $q_{comb}$ ) using the measured temperature change and the calorimeter's heat capacity.
  - Correct for the heat of combustion of the gelatin capsule and the fuse wire.
  - Calculate the standard enthalpy of combustion per mole of **1-Menthene** ( $\Delta_c H^\circ$ ).

Calculation:

The standard enthalpy of combustion can be calculated using the following equation:

$$\Delta_c H^\circ = (C_{cal} * \Delta T - q_{fuse} - q_{capsule}) / n_{sample}$$

where:



understanding the formation of **1-Menthene** and its isomers in biological systems. Further experimental investigation into the thermochemical properties of **1-Menthene** is warranted to validate and expand upon the existing calculated data, which will be invaluable for its application in both industrial and pharmaceutical research.

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